Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 73198-32-0
VCID: VC17571204
InChI: InChI=1S/C9H10N4O2/c1-3-15-9(14)7-5(2)12-6(4-10)8(11)13-7/h3H2,1-2H3,(H2,11,13)
SMILES:
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

CAS No.: 73198-32-0

Cat. No.: VC17571204

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate - 73198-32-0

Specification

CAS No. 73198-32-0
Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate
Standard InChI InChI=1S/C9H10N4O2/c1-3-15-9(14)7-5(2)12-6(4-10)8(11)13-7/h3H2,1-2H3,(H2,11,13)
Standard InChI Key LYZAMSJPDPUKBH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(C(=N1)N)C#N)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s substituents—amino (-NH₂) at position 6, cyano (-CN) at position 5, methyl (-CH₃) at position 3, and an ethyl ester (-COOEt) at position 2—create a multifunctional scaffold conducive to diverse chemical interactions. The molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g/mol.

PropertyValue
CAS Number73198-32-0
Molecular FormulaC₉H₁₀N₄O₂
Molecular Weight206.20 g/mol
Key Functional GroupsAmino, Cyano, Methyl, Ethyl Ester

The electron-withdrawing cyano and ester groups enhance the ring’s electrophilicity, facilitating nucleophilic substitutions, while the amino group offers hydrogen-bonding capabilities critical for biological interactions.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate typically involves multi-step reactions starting from simpler pyrazine precursors. A common strategy includes:

  • Ring Formation: Condensation of diketones or aminonitriles under acidic or basic conditions to construct the pyrazine backbone.

  • Functionalization: Sequential introduction of substituents via nucleophilic substitution or cycloaddition reactions.

For example, microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from hours to minutes while improving yields .

Microwave-Assisted Synthesis

Recent advances highlight the use of microwave irradiation under solvent-free conditions. A protocol adapted from similar pyran derivatives involves:

  • Reactants: Ethyl acetoacetate, malononitrile, and aldehydes.

  • Catalyst: Decaniobate-based catalysts (e.g., 4H₁₂N(1+)·6H₂O·Nb₁₀O₂₈(6−)) .

  • Conditions: 80°C, 1 hour, microwave irradiation .

This method achieves near-quantitative yields (up to 100%) by minimizing side reactions and enhancing molecular collisions .

ParameterValue
Temperature80°C
Reaction Time1 hour
CatalystDecaniobate complex
Yield~100%

Comparative Analysis with Structural Analogues

Pyrazine vs. Pyran Derivatives

While ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate features a nitrogen-rich aromatic ring, pyran analogues (e.g., ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate) exhibit oxygen-containing six-membered rings . Key differences include:

FeaturePyrazine DerivativePyran Derivative
Aromatic RingN-containingO-containing
BioactivityAntimicrobialAnticancer
Synthesis Yield~100% 70–85%

Substituent Effects

The ethyl ester group at position 2 enhances solubility in organic solvents, whereas the methyl group at position 3 sterically hinders undesired side reactions during functionalization .

Applications in Drug Development

Lead Compound Optimization

This compound serves as a precursor for kinase inhibitors and protease modulators. For instance, introducing sulfonamide groups at the amino position yields derivatives with IC₅₀ values < 1 µM against tyrosine kinases.

Prodrug Design

The ethyl ester moiety can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies for improved bioavailability.

Challenges and Future Directions

Scalability Issues

While microwave synthesis offers high yields, scaling up remains challenging due to energy costs and catalyst recovery .

Toxicity Profiling

Preliminary assays indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but chronic exposure effects warrant further study.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator